molecular formula C14H15IN2O B7567134 N-(1-cyanocyclohexyl)-4-iodobenzamide

N-(1-cyanocyclohexyl)-4-iodobenzamide

Cat. No.: B7567134
M. Wt: 354.19 g/mol
InChI Key: XSAJTZNIRSOERA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Cyanocyclohexyl)-4-iodobenzamide is a synthetic benzamide derivative designed as a high-affinity ligand for cannabinoid receptor 1 (CB1) and the 18 kDa translocator protein (TSPO). Its structure features a benzamide core substituted with an iodine atom at the para position and a 1-cyanocyclohexyl group attached to the amide nitrogen (Fig. 1). This compound was developed to address challenges in positron emission tomography (PET) radiopharmaceutical design, particularly optimizing metabolic stability and reducing lipophilicity (cLogD) compared to earlier CB1 ligands like rimonabant (SR141716A) .

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15IN2O/c15-12-6-4-11(5-7-12)13(18)17-14(10-16)8-2-1-3-9-14/h4-7H,1-3,8-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSAJTZNIRSOERA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₁₄H₁₅IN₂O
  • cLogD: Calculated to be lower than classical CB1 ligands, enhancing blood-brain barrier penetration while minimizing nonspecific binding .
  • Synthetic Route: Synthesized via coupling of 4-iodobenzoic acid derivatives with 1-aminocyclohexanecarbonitrile under peptide-coupling conditions .

Comparison with Structurally Similar Compounds

The pharmacological profile of N-(1-cyanocyclohexyl)-4-iodobenzamide is best understood through comparison with analogs differing in substituents or target selectivity. Below is a detailed analysis (Table 1):

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name Key Structural Features Target Affinity (Ki, nM) Selectivity cLogD Application
This compound (9n) 1-Cyanocyclohexyl, 4-iodo CB1: 15.7; TSPO: >1,000 CB1-selective 3.2 PET imaging of CB1 receptors
N-(4-Cyano-THP)-4-iodobenzamide (9m) 4-Cyano-tetrahydro-2H-pyran, 4-iodo CB1: 62; TSPO: 29 Dual CB1/TSPO 2.8 PET ligand screening
4-IBP N-Benzylpiperidin-4-yl, 4-iodo σ1: 1.3; σ2: 18.3 σ receptor 4.5 Neurological research
N-(2-Diethylaminoethyl)-4-iodobenzamide 2-Diethylaminoethyl, 4-iodo Melanin-binding Melanoma imaging 2.1 SPECT imaging of melanoma
N-Cyclopropyl-N-ethyl-4-iodobenzamide Cyclopropyl-ethyl, 4-iodo Undisclosed Not reported 3.5 Chemical intermediate

Structural Modifications and Target Selectivity

  • Cyanocyclohexyl vs. Cyano-THP Substituents: Replacing the N-piperidine ring in classical CB1 ligands with a 1-cyanocyclohexyl group (as in 9n) enhances metabolic resistance while retaining high CB1 affinity (Ki = 15.7 nM). In contrast, the 4-cyano-tetrahydro-2H-pyran (THP) variant (9m) exhibits dual affinity for CB1 (Ki = 62 nM) and TSPO (Ki = 29 nM), likely due to conformational compatibility with TSPO’s hydrophobic pockets .
  • Iodine Position and Role: The para-iodine atom in this compound contributes to radiopharmaceutical utility (e.g., iodine-124 for PET). This contrasts with melanoma-targeted iodobenzamides (e.g., N-(2-diethylaminoethyl)-4-iodobenzamide), where iodine facilitates melanin binding .

Pharmacological and Physicochemical Profiles

  • Lipophilicity (cLogD): The 1-cyanocyclohexyl group reduces cLogD (3.2) compared to rimonabant (cLogD ~5.0), improving solubility and brain uptake . The cyano-THP analog (9m) has even lower cLogD (2.8) but trades CB1 selectivity for TSPO binding .
  • Metabolic Stability: Cyanocyclohexyl derivatives show resistance to cytochrome P450-mediated oxidation, a critical advantage over earlier CB1 ligands prone to rapid hepatic clearance .

Key Research Findings and Implications

  • Selectivity Reversal via Minor Modifications: Substituting the cyanocyclohexyl group with cyano-THP (9m) shifts selectivity from CB1 to TSPO, underscoring the sensitivity of ligand-receptor interactions to steric and electronic effects .
  • Pharmacophore Model Alignment: CB1’s pharmacophore requires a hydrogen-bond acceptor (cyanocyclohexyl’s nitrile) and aromatic/hydrophobic regions (iodobenzamide), which 9n satisfies. TSPO’s model, however, favors bulkier substituents (e.g., cyano-THP), explaining 9m’s dual affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.